(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol
Description
(2-(4-Methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol is a functional diol characterized by a 1,3-dioxane core substituted with a 4-methoxyphenyl group at the 2-position and hydroxymethyl groups at the 5,5-positions. These compounds are derived from pentaerythritol and serve as chain extenders in thermoplastic polyurethanes (TPUs) due to their dual hydroxyl functionality and tunable hydrophobicity.
Properties
IUPAC Name |
[5-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-16-11-4-2-10(3-5-11)12-17-8-13(6-14,7-15)9-18-12/h2-5,12,14-15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMTVSXOPLUABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC(CO2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxane precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism by which (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in skin depigmentation, it may inhibit melanin synthesis by targeting enzymes involved in the melanogenesis process .
Comparison with Similar Compounds
Structural Analogues in Polymer Science
The following table summarizes key structural analogues and their applications:
Key Findings:
- CPh vs. CNb: The phenyl group in CPh provides rigidity and hydrophobicity, whereas the norbornene group in CNb introduces reactivity for post-polymerization modifications (e.g., thiol-ene "click" chemistry) .
- PERCA : The styryl substituent enables pH-responsive behavior, making it suitable for controlled drug release applications .
- Alkyl-Substituted Analogues : Longer alkyl chains (e.g., undecyl) enhance hydrotropic efficiency but reduce water solubility .
Functional and Reactive Differences
- Reactivity: Norbornene-containing CNb allows covalent modification (e.g., grafting hydrophilic PEG chains), altering degradation rates in TPUs . Styryl groups in PERCA undergo acid-catalyzed cleavage, enabling stimuli-responsive material design .
- Thermal Properties :
- Hydrophobicity :
- 4-Methoxyphenyl substitution (hypothetical for the target compound) would likely increase hydrophobicity relative to phenyl due to the electron-donating methoxy group.
Biological Activity
The compound (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol is a dioxane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, featuring a dioxane ring substituted with a 4-methoxyphenyl group. This structural configuration is significant for its interaction with biological targets.
Analgesic Activity
A study evaluating various 1,3-dioxanes, including derivatives similar to this compound, demonstrated notable analgesic properties in rodent models. The SAR indicated that modifications in the substituents significantly influenced the analgesic efficacy. For instance, compounds with specific substitutions exhibited enhanced pain relief compared to others .
Antiviral Activity
Research has highlighted the antiviral potential of similar dioxane derivatives. In particular, compounds targeting histone modifying enzymes showed promising inhibitory effects against certain viral infections. The activity was quantified using IC values, where lower values indicated higher potency. For example, one analog exhibited an IC of 0.62 μM, suggesting that structural modifications can lead to significant antiviral activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound and its analogs can be understood through SAR analysis. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and bioavailability.
- Linker Length : Variations in the length of the linker connecting the dioxane moiety to other functional groups significantly affect potency. Shorter linkers often yield higher activity due to better binding affinity to target sites .
| Compound | Substituent | IC (μM) | Activity |
|---|---|---|---|
| 12 | 4-Methoxy | 0.62 | High |
| 19 | Pyridine | 0.32 | Moderate |
| 28 | Thiophene | 1.7 | Moderate |
| 30 | Ortho-Methoxy | 3.5 | Low |
Study on Analgesic Effects
In a controlled experiment involving mice and rats, various dioxane derivatives were administered to assess their analgesic effects. The results indicated that compounds with a methoxy group showed significant pain relief compared to controls. The study concluded that the structural features of these compounds are crucial for their analgesic properties .
Antiviral Screening
A proprietary library screening revealed that certain dioxane derivatives exhibited potent antiviral activity against specific viral strains. The screening involved over 1,200 compounds and identified several candidates with promising IC values below 10 μM. This highlights the potential of this compound as a lead compound for further antiviral drug development .
Q & A
Q. What are the recommended methods for synthesizing (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol under green chemistry conditions?
Methodological Answer: The compound can be synthesized via eco-compatible pathways using tetraols as starting materials. A representative approach involves:
- Reagents : A tetraol derivative (e.g., pentaerythritol or analogous substrates) and a substituted aldehyde (e.g., 4-methoxybenzaldehyde).
- Conditions : Cyclocondensation in a polar solvent (e.g., ethanol or water) under mild temperatures (25–80°C) .
- Characterization : Post-synthesis, purification via crystallization in ether or column chromatography, followed by NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation .
Q. How can researchers characterize the structural and thermal properties of this compound?
Methodological Answer:
-
Structural Analysis :
- NMR Spectroscopy : ¹H NMR resolves the methoxy group (~3.8 ppm), aromatic protons (6.8–7.2 ppm), and diol protons (1.0–1.5 ppm). Temperature-dependent NMR (e.g., 0–210°C) reveals conformational changes, with f1 values (chemical shift anisotropy) decreasing as temperature drops .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₄H₂₀O₆).
-
Thermal Stability :
Differential Scanning Calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition temperatures (e.g., analogs degrade at ~200°C) .
Q. What strategies exist for modifying substituents on the 1,3-dioxane ring to enhance biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate bioactivity. For example, triazole Schiff base analogs with hydroxyl/methoxy groups show antimicrobial activity against S. aureus .
- Stereochemical Control : Introduce chiral centers (e.g., via asymmetric catalysis) to evaluate enantioselective interactions with biological targets .
Q. Experimental Design :
Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives?
Methodological Answer:
- Temperature and Solvent Effects :
NMR chemical shifts (e.g., f1 values) vary with temperature due to conformational flexibility. For example, f1 decreases from 7.5 ppm (210°C) to 0 ppm (0°C) in alkyl analogs . Standardize conditions (e.g., 25°C in DMSO-d₆) for reproducibility. - Dynamic Exchange Phenomena :
Use variable-temperature NMR to identify exchange broadening in hydroxyl protons, indicating hydrogen-bonding dynamics .
Case Study :
In 2-nonyl-1,3-dioxane-5,5-diyl)dimethanol, f1 shifts by 7.5 ppm over 210°C, highlighting the need for controlled thermal profiling .
Q. What role does this compound play in developing stimuli-responsive polymeric materials?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
